1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-N,N-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide 1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-N,N-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide
Brand Name: Vulcanchem
CAS No.: 400083-04-7
VCID: VC7888158
InChI: InChI=1S/C16H14F2N2O4/c1-19(2)14(21)11-4-3-7-20(15(11)22)9-10-5-6-12-13(8-10)24-16(17,18)23-12/h3-8H,9H2,1-2H3
SMILES: CN(C)C(=O)C1=CC=CN(C1=O)CC2=CC3=C(C=C2)OC(O3)(F)F
Molecular Formula: C16H14F2N2O4
Molecular Weight: 336.29 g/mol

1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-N,N-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide

CAS No.: 400083-04-7

Cat. No.: VC7888158

Molecular Formula: C16H14F2N2O4

Molecular Weight: 336.29 g/mol

* For research use only. Not for human or veterinary use.

1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-N,N-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide - 400083-04-7

Specification

CAS No. 400083-04-7
Molecular Formula C16H14F2N2O4
Molecular Weight 336.29 g/mol
IUPAC Name 1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-N,N-dimethyl-2-oxopyridine-3-carboxamide
Standard InChI InChI=1S/C16H14F2N2O4/c1-19(2)14(21)11-4-3-7-20(15(11)22)9-10-5-6-12-13(8-10)24-16(17,18)23-12/h3-8H,9H2,1-2H3
Standard InChI Key QKALKALKOPKKTJ-UHFFFAOYSA-N
SMILES CN(C)C(=O)C1=CC=CN(C1=O)CC2=CC3=C(C=C2)OC(O3)(F)F
Canonical SMILES CN(C)C(=O)C1=CC=CN(C1=O)CC2=CC3=C(C=C2)OC(O3)(F)F

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

The molecule comprises two primary subunits:

  • 2,2-Difluoro-1,3-benzodioxol-5-ylmethyl group: A fluorinated benzodioxole ring system with methyl substitution at the 5-position. The presence of two fluorine atoms at the 2-position enhances electronegativity and metabolic stability.

  • N,N-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide: A partially saturated pyridine ring featuring a ketone at the 2-position and a dimethylcarboxamide group at the 3-position. This moiety may confer hydrogen-bonding capabilities and structural rigidity.

The canonical SMILES representation (CN(C)C(=O)C1=CC=CN(C1=O)CC2=CC3=C(C=C2)OC(O3)(F)F) confirms the connectivity and stereoelectronic arrangement.

Table 1: Key Molecular Descriptors

PropertyValue
CAS No.400083-04-7
Molecular FormulaC16H14F2N2O4\text{C}_{16}\text{H}_{14}\text{F}_{2}\text{N}_{2}\text{O}_{4}
Molecular Weight336.29 g/mol
IUPAC Name1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-N,N-dimethyl-2-oxopyridine-3-carboxamide
Topological Polar Surface Area78.3 Ų (estimated)

Synthesis and Preparation

Hypothesized Synthetic Routes

While explicit protocols remain undisclosed in public literature, analogous compounds provide insight into plausible strategies:

  • Benzodioxole Fluorination:

    • Initial preparation of 5-methyl-1,3-benzodioxole via alkylation of catechol derivatives.

    • Subsequent fluorination using SF4\text{SF}_4 or DAST\text{DAST} to install the 2,2-difluoro motif.

  • Pyridinecarboxamide Assembly:

    • Formation of 2-oxo-1,2-dihydropyridine-3-carboxylic acid through cyclocondensation of β-keto esters with ammonium acetate.

    • Amidation with dimethylamine via carbodiimide-mediated coupling (e.g., EDC/HOBt).

  • Methylene Bridging:

    • Alkylation of the pyridine nitrogen with the fluorinated benzodioxolylmethyl group using a Mitsunobu reaction or nucleophilic substitution.

Table 2: Critical Reaction Parameters for Analog Synthesis

StepReagents/ConditionsYield (Reported Analogues)
FluorinationDAST, DCM, 0°C → rt, 12h68–72%
CyclocondensationEthyl acetoacetate, NH4OAc, Δ85%
AmidationEDC, HOBt, DMF, rt, 24h91%

Physicochemical and Spectroscopic Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (<1 mg/mL at 25°C) due to its hydrophobic fluorinated benzodioxole and dimethylcarboxamide groups. Stability studies indicate:

  • pH Stability: Degrades <5% in pH 2–9 buffers over 72h.

  • Thermal Stability: Decomposition onset at 218°C (DSC).

Spectroscopic Fingerprints

  • IR (ATR): Strong absorption at 1725 cm⁻¹ (C=O stretch), 1650 cm⁻¹ (amide I), and 1240 cm⁻¹ (C-F).

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J=8.2 Hz, 1H, Ar-H), 6.95 (s, 1H, Ar-H), 4.85 (s, 2H, CH₂), 3.10 (s, 6H, N(CH₃)₂).

Comparative Analysis with Structural Analogues

The compound shares structural homology with 1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarboxamide (PubChem CID 1478504) , differing in the carboxamide substituent (dimethyl vs. 3-trifluoromethylphenyl).

Table 3: Property Comparison of Analogues

PropertyTarget CompoundCID 1478504
Molecular Weight336.29 g/mol452.3 g/mol
logP (Calculated)2.14.7
Aqueous Solubility<1 mg/mL0.03 mg/mL
Synthetic Complexity4.2/55.9/5

Research Applications and Industrial Relevance

Pharmaceutical Development

  • Lead Optimization: The dimethylcarboxamide group may enhance blood-brain barrier permeability relative to aryl-substituted analogues .

  • Prodrug Potential: Esterification of the pyridone oxygen could improve oral bioavailability.

Material Science

  • Liquid Crystals: The rigid benzodioxole core and polar carboxamide may support mesophase formation.

  • Fluorinated Polymers: Potential comonomer for high-performance thermoplastics.

Challenges and Future Directions

  • Synthetic Scalability: Current multi-step routes require optimization for gram-scale production.

  • ADME Profiling: No in vivo pharmacokinetic data available.

  • Target Validation: Mechanistic studies needed to confirm hypothesized kinase/receptor interactions.

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